![molecular formula C16H12O6 B1632606 7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin CAS No. 1092952-62-9](/img/structure/B1632606.png)
7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin
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Overview
Description
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is a natural product found in Campylotropis hirtella . It is a type of coumarin and has a molecular formula of C16H12O6 .
Molecular Structure Analysis
The molecular structure of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin consists of 16 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms . For a more detailed structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is a yellow powder . It has a molecular weight of 300.3 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
- Research Context : Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage .
- Research Context : Investigations have examined its effects on cancer cell lines, apoptosis induction, and inhibition of tumor growth .
- Research Context : Studies have explored its impact on neuronal cell viability and neuroinflammation .
- Research Context : Investigations have examined its effects on endothelial function and vascular health .
- Research Context : Studies have investigated its impact on glucose metabolism and adipocyte function .
Antioxidant Properties
Anti-Inflammatory Effects
Anticancer Potential
Antifungal Activity
Neuroprotective Effects
Cardiovascular Health
Metabolic Disorders
Skin Health and Cosmetics
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin is the Prostate Specific Antigen (PSA) secreted from androgen-dependent prostate cancer cell line, LNCaP cells . PSA is a protein produced by cells of the prostate gland and is often elevated in the presence of prostate cancer.
Mode of Action
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin interacts with its target by inhibiting the secretion of PSA in LNCaP cells . This interaction results in a decrease in the level of PSA, which is a key marker in the diagnosis and monitoring of prostate cancer.
Biochemical Pathways
It is known that the compound’s action on psa secretion could potentially affect the growth and proliferation of prostate cancer cells .
Result of Action
The molecular and cellular effects of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin’s action include the inhibition of PSA secretion in LNCaP cells . This can potentially lead to a decrease in the growth and proliferation of prostate cancer cells.
properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-5-9(18)6-15-12(14)7-11(16(20)22-15)10-3-2-8(17)4-13(10)19/h2-7,17-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHMMMSWYNATM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin |
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